4,4'-Diphenylmethane diisocyanate

Description

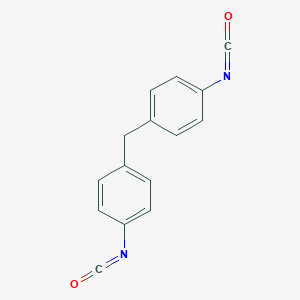

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMLOUAZCHDJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2, Array | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25686-28-6, 6143-90-4, 27290-14-8 | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25686-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′-methylenebis[4-isocyanato-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7025180 | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diphenylmethane-4,4-diisocyanate is a light yellow colored solid. It is not soluble in water. It may be toxic by ingestion, inhalation, or skin absorption. If in a solution it may or may not burn depending on the nature of the material and/or the solvent. It is used to make plastics., Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Liquid, Other Solid, Liquid; Liquid, Other Solid, Liquid, White to light-yellow, odorless flakes. [Note: A liquid above 99 degrees F.]; [NIOSH], Polymeric MDI: Dark amber viscous liquid; Pure 4,4'-MDI: White waxy solid; [CPS&Q: RARs - Final Report] Light to dark yellow liquid with a mild musty odor; mp = 15-20 deg C; [Bayer Material Science MSDS], WHITE-TO-PALE-YELLOW CRYSTALS OR FLAKES., White to light-yellow, odorless flakes., White to light-yellow, odorless flakes. [Note: A liquid above 99 °F.] | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

381 to 390 °F at 5 mmHg (NTP, 1992), BP: 196 °C at 5 mm Hg, at 100kPa: 314 °C, 597 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

425 °F (NTP, 1992), 396 °F (OPEN CUP), 196 °C c.c., 390 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Soluble in acetone, benzene, kerosene, and nitrobenzene, Solubility in water: reaction, 0.2% | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 1.197 g/cu cm at 70 °C, Relative density (water = 1): 1.2, 1.23 (Solid at 77 °F) 1.19 (Liquid at 122 °F) | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 8.6 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5e-06 mmHg at 77 °F (NIOSH, 2023), 0.000005 [mmHg], 0.000004 [mmHg], 5.0X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 0.000005 mmHg at 77 °F, (77 °F): 0.000005 mmHg | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Light-yellow, fused solid, Crystals, White to light yellow flakes [Note: A liquid above 99 degrees F] | |

CAS No. |

101-68-8, 26447-40-5, 25686-28-6 | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphenylmethane diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenebis(phenyl isocyanate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026447405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diphenylmethane diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Methylenediphenyl diisocyanate, oligomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylenediphenyl diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEDIPHENYLDIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0LO6BBS8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isocyanic acid, methylenedi-p-phenylene ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/NQ8EAB70.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

99 °F (NTP, 1992), 37 °C, 99 °F | |

| Record name | DIPHENYLMETHANE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Methylenediphenyl Diisocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLENE BISPHENYL ISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYLENE BISPHENYL ISOCYANATE (MDI; 4,4-DIPHENYLMETHANE DIISOCYANATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/23 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methylene bisphenyl isocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0413.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 4,4'-Diphenylmethane Diisocyanate (MDI)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Diphenylmethane diisocyanate (MDI) is a cornerstone in the production of polyurethanes, a versatile class of polymers with wide-ranging applications. The synthesis of MDI is a critical industrial process, historically dominated by a phosgenation route. However, driven by safety, environmental, and regulatory concerns associated with the use of highly toxic phosgene (B1210022), significant research has been directed towards developing phosgene-free alternatives. This technical guide provides a comprehensive overview of the primary synthesis pathways of MDI, detailing the underlying chemical mechanisms, experimental protocols, and quantitative data. The content is tailored for researchers, scientists, and professionals in drug development who may utilize MDI-based polymers or require a deep understanding of isocyanate chemistry.

Conventional Synthesis: The Phosgenation Route

The traditional and most widely practiced industrial method for MDI production involves a two-step process: the synthesis of 4,4'-methylenedianiline (B154101) (MDA), followed by its reaction with phosgene.[1][2]

Step 1: Synthesis of 4,4'-Methylenedianiline (MDA)

MDA is produced through the acid-catalyzed condensation of aniline (B41778) with formaldehyde (B43269).[3] This reaction yields a mixture of isomers (4,4'-MDA, 2,4'-MDA, and 2,2'-MDA) and higher molecular weight oligomers.[4] The distribution of these products is influenced by reaction conditions such as the molar ratio of aniline to formaldehyde, the concentration of the acid catalyst, and the reaction temperature.[5]

Mechanism: The reaction proceeds through the formation of an aminal intermediate from the reaction of aniline and formaldehyde. This is followed by an acid-catalyzed rearrangement to form N-(p-aminobenzyl)aniline (PABA), which then rearranges to the final MDA product.[6][7]

Aniline [label="Aniline"]; Formaldehyde [label="Formaldehyde"]; H_plus [label="H+", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aminal [label="Aminal Intermediate"]; PABA [label="N-(p-aminobenzyl)aniline\n(PABA)"]; MDA [label="4,4'-Methylenedianiline\n(MDA)"];

Aniline -> Aminal; Formaldehyde -> Aminal; H_plus -> Aminal [label="Catalyst"]; Aminal -> PABA [label="Rearrangement"]; PABA -> MDA [label="Rearrangement"]; }

Figure 1: Simplified reaction pathway for the synthesis of MDA.Experimental Protocol: Synthesis of MDA

A typical laboratory-scale synthesis of MDA involves the following steps:

-

Aniline is reacted with hydrochloric acid (25-35%) to form aniline hydrochloride.[2]

-

A 37% aqueous solution of formaldehyde is slowly added to the aniline hydrochloride solution at a controlled temperature, typically around 80°C.[2]

-

The condensation reaction is allowed to proceed for 1-2 hours.[2]

-

The temperature is then raised to approximately 100°C for about 1 hour to facilitate the rearrangement to MDA.[2]

-

The reaction mixture is neutralized with a caustic soda solution.[2]

-

The organic layer containing MDA is separated, washed with water, and purified by distillation to remove unreacted aniline and water.[2]

Step 2: Phosgenation of MDA

The mixture of MDA isomers and oligomers is then reacted with phosgene in an inert solvent, such as chlorobenzene, to produce a mixture of corresponding isocyanates.[8] This reaction is typically carried out in two stages: a low-temperature "cold phosgenation" followed by a high-temperature "hot phosgenation".[4]

Mechanism: The phosgenation of an amine proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. Two main mechanisms are proposed: "phosgenations first," where both amine groups are converted to carbamoyl chlorides before isocyanate formation, and "step-wise phosgenations," where one amine group is converted to an isocyanate before the second reacts.[1]

MDA [label="MDA"]; Phosgene [label="Phosgene (COCl2)"]; Carbamoyl_Chloride [label="Carbamoyl Chloride\nIntermediate"]; MDI [label="MDI"]; HCl [label="HCl", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

MDA -> Carbamoyl_Chloride; Phosgene -> Carbamoyl_Chloride; Carbamoyl_Chloride -> MDI [label="Elimination"]; Carbamoyl_Chloride -> HCl [style=dashed]; }

Figure 2: Simplified phosgenation of MDA to MDI.Experimental Protocol: Phosgenation of MDA

A general procedure for the phosgenation of MDA is as follows:

-

MDA is dissolved in an inert solvent like o-dichlorobenzene or toluene.[9]

-

The solution is reacted with a solution of phosgene in the same solvent at a low temperature (below 70°C).[9]

-

The resulting slurry is then transferred to a series of reactors where the temperature is gradually increased to 100-200°C, and additional phosgene is introduced over several hours.[9]

-

After the reaction is complete, the mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and by-product HCl.[4]

-

The crude MDI is then purified by distillation and/or crystallization to separate the different isomers and remove polymeric MDI (PMDI).[4][10]

Quantitative Data for the Phosgenation Route

| Parameter | Aniline Condensation to MDA | MDA Phosgenation to MDI |

| Catalyst | Hydrochloric Acid[2] | None |

| Solvent | Water[2] | Chlorobenzene, o-dichlorobenzene, toluene[8][9] |

| Temperature | Condensation: 50-80°C; Rearrangement: 90-150°C[4] | Cold: < 70°C; Hot: 100-200°C[9] |

| Pressure | Atmospheric to 70 kPa[4] | 1-7 barg[11] |

| Molar Ratio | Aniline:Formaldehyde = 2-3[4] | Phosgene:MDA > 1 (excess phosgene) |

| Yield | 4,4'-MDA yield can reach up to ~80% depending on conditions.[12] | 85-95%[9] |

| Selectivity | Selectivity for 4,4'-MDA can be up to ~95%.[12] | High |

Phosgene-Free Synthesis Pathways

The significant hazards associated with phosgene have spurred the development of alternative, safer routes to MDI. These methods typically involve the formation of a carbamate (B1207046) intermediate, followed by its thermal decomposition.

The Dimethyl Carbonate (DMC) Route

A well-studied phosgene-free route utilizes dimethyl carbonate (DMC) as a carbonylating agent. This process involves three main steps.[13][14]

-

Synthesis of Methyl Phenyl Carbamate (MPC): Aniline is reacted with DMC in the presence of a catalyst, such as zinc acetate (B1210297), to form MPC.[14]

-

Condensation to Dimethyl Methylene (B1212753) Diphenyl Dicarbamate (MDC): The synthesized MPC is then condensed with formaldehyde, often using a catalyst like zinc chloride, to produce MDC.[14]

-

Thermal Decomposition to MDI: Finally, MDC is thermally decomposed to yield MDI and methanol.[15]

Aniline [label="Aniline"]; DMC [label="Dimethyl Carbonate\n(DMC)"]; MPC [label="Methyl Phenyl\nCarbamate (MPC)"]; Formaldehyde [label="Formaldehyde"]; MDC [label="Dimethyl Methylene\nDiphenyl Dicarbamate\n(MDC)"]; MDI [label="MDI"]; Methanol [label="Methanol", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Aniline -> MPC; DMC -> MPC; MPC -> MDC; Formaldehyde -> MDC; MDC -> MDI [label="Thermal\nDecomposition"]; MDC -> Methanol [style=dashed]; }

Figure 3: Phosgene-free MDI synthesis via the Dimethyl Carbonate (DMC) route.Experimental Protocol: DMC Route (General Steps)

-

MPC Synthesis: Aniline and a molar excess of DMC are heated in the presence of a catalyst (e.g., supported zinc acetate on activated carbon) in an autoclave. The reaction is typically carried out at temperatures around 150-180°C for several hours.[14]

-

MDC Synthesis: The resulting MPC is reacted with formaldehyde (often as a formalin solution or paraformaldehyde) in the presence of a catalyst like zinc chloride and a solvent such as nitrobenzene. The reaction temperature is typically in the range of 100-140°C.[14]

-

MDI Synthesis: The purified MDC is subjected to thermal decomposition at elevated temperatures (e.g., 250-300°C) under reduced pressure. This step is often carried out in a high-boiling point solvent and may be facilitated by a catalyst.[16]

The Urea (B33335) Route

A more recent and promising phosgene-free pathway involves the use of urea. This method has seen successful industrial trials and is noted for its use of readily available and less hazardous raw materials.[17] The general approach involves the reaction of MDA with urea and an alcohol, followed by thermal decomposition of the resulting carbamate.[18][19] A breakthrough technology from China utilizes aniline, urea, and formaldehyde as the key feedstocks.[17]

MDA [label="MDA"]; Urea [label="Urea"]; Alcohol [label="Alcohol"]; Carbamate [label="Carbamate Intermediate"]; MDI [label="MDI"]; Ammonia [label="Ammonia", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

MDA -> Carbamate; Urea -> Carbamate; Alcohol -> Carbamate; Carbamate -> MDI [label="Thermal\nDecomposition"]; Carbamate -> Ammonia [style=dashed]; Carbamate -> Alcohol [style=dashed]; }

Figure 4: Simplified phosgene-free MDI synthesis via the Urea route.Due to the proprietary nature of the recent industrial developments, detailed experimental protocols and quantitative data for the urea-based MDI synthesis are not widely available in the public domain.

Quantitative Data for Phosgene-Free Routes (DMC Pathway)

| Parameter | MPC Synthesis from Aniline & DMC | MDC Synthesis from MPC & Formaldehyde | MDI Synthesis from MDC Decomposition |

| Catalyst | Supported Zinc Acetate (e.g., Zn(OAc)₂/AC)[14] | Zinc Chloride (ZnCl₂)[14] | Zinc powder or its organic salts[13] |

| Solvent | None (DMC in excess) | Nitrobenzene[14] | High-boiling point solvent |

| Temperature | ~150-180°C[14] | ~100-140°C[14] | ~250-300°C[16] |

| Pressure | Autoclave conditions | Atmospheric | Reduced pressure |

| Yield | MPC yield up to 78%[13] | MDC yield can reach 87.4%[13] | MDI yield up to 87.3%[13] |

| Selectivity | MPC selectivity up to 98%[13] | High | High |

Purification and Analysis

Regardless of the synthesis pathway, the final step involves the purification of MDI. The crude MDI mixture, containing various isomers and oligomers, is typically separated by fractional distillation under reduced pressure or by crystallization.[1][4][20] The high purity 4,4'-MDI is a solid at room temperature, while polymeric MDI (PMDI) is a liquid.[10]

Analytical monitoring of the synthesis process is crucial for quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed to determine the concentration of reactants, intermediates, and the final MDI product.[12]

Conclusion

The synthesis of this compound is a mature industrial process with the phosgenation route being the dominant technology. However, the inherent risks of phosgene have driven innovation towards safer, phosgene-free alternatives. The dimethyl carbonate route is a well-researched pathway with promising yields, while the urea-based method represents a potentially more economical and environmentally friendly future for MDI production. For researchers and professionals in fields requiring high-performance polymers, a thorough understanding of these synthesis pathways is essential for material selection, process development, and safety assessment. Continued research into catalyst development and process optimization for phosgene-free routes is expected to further enhance their viability and adoption in the chemical industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of MDI-Sabtech [sabtechmachine.com]

- 3. CN103298781A - Process for preparing methylene diphenyl diisocyanate - Google Patents [patents.google.com]

- 4. US20080275269A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. researchgate.net [researchgate.net]

- 7. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US9505711B2 - Method for purifying mixtures comprising 4,4â²-methylenediphenyl diisocyanate - Google Patents [patents.google.com]

- 9. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 10. gea.com [gea.com]

- 11. researchgate.net [researchgate.net]

- 12. ANALYTICAL METHODS - Toxicological Profile for Toluene Diisocyanate and Methylenediphenyl Diisocyanate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research.rug.nl [research.rug.nl]

- 16. researchgate.net [researchgate.net]

- 17. bloominglobal.com [bloominglobal.com]

- 18. researchgate.net [researchgate.net]

- 19. research.utwente.nl [research.utwente.nl]

- 20. US3542871A - Purification of 4,4'-methylene dianiline by crystallization - Google Patents [patents.google.com]

An In-depth Technical Guide to Methylene Diphenyl Diisocyanate (MDI): Chemical Structure and Isomeric Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylene (B1212753) Diphenyl Diisocyanate (MDI), focusing on its chemical structure, isomeric forms, and the analytical methodologies for determining isomeric purity. This document is intended to be a valuable resource for professionals working in fields where the precise characterization of MDI is critical.

Introduction to Methylene Diphenyl Diisocyanate (MDI)

Methylene Diphenyl Diisocyanate (MDI) is a highly reactive aromatic diisocyanate, a key component in the production of a wide range of polyurethane products.[1][2][3] Its molecular formula is C₁₅H₁₀N₂O₂, with a molar mass of 250.25 g/mol .[1][3] The versatility of MDI stems from the reactivity of its two isocyanate (-NCO) groups, which readily react with polyols to form polyurethane polymers.[1] The properties of the resulting polyurethane are significantly influenced by the isomeric composition of the MDI used.

MDI is produced through a multi-step process that begins with the condensation of aniline (B41778) and formaldehyde (B43269) to produce methylene dianiline (MDA), which is then treated with phosgene.[1][4] The final product is a mixture of isomers and oligomers that can be further processed to achieve desired compositions.[1][4]

Chemical Structure and Isomers of MDI

MDI exists as three primary isomers, distinguished by the positions of the isocyanate groups on the two aromatic rings.[1][2][3][4] The relative positions of these functional groups impact the molecule's symmetry and reactivity, which in turn dictates its use in various applications.[1][5]

-

4,4'-MDI: This is the most common and commercially significant isomer, often referred to as "Pure MDI" or "Monomeric MDI" (MMDI).[1][2][3] It is a symmetrical molecule with two isocyanate groups of equal reactivity.[5]

-

2,4'-MDI: An asymmetrical isomer where the two isocyanate groups exhibit different reactivities. The isocyanate group at the 4-position is significantly more reactive than the one at the 2-position due to less steric hindrance.[1][5]

-

2,2'-MDI: The least common isomer, it is also a symmetrical molecule.[3]

Commercial MDI is available in two main forms:

-

Monomeric MDI (MMDI): Typically contains a high concentration of 4,4'-MDI (>98%) with small amounts of the 2,4'- and 2,2'-isomers.[6]

-

Polymeric MDI (PMDI): A complex mixture containing monomeric MDI (primarily 4,4'-MDI) along with higher molecular weight oligomers.[3][6][7] The composition of PMDI can vary between manufacturers.[7]

Below is a diagram illustrating the chemical structures of the three MDI isomers.

Caption: Chemical structures of the three primary MDI isomers.

Isomeric Purity Analysis: Methodologies and Protocols

The determination of the isomeric ratio in MDI is crucial for quality control and for predicting the performance of the final polyurethane product. Several analytical techniques are employed for this purpose, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and highly sensitive method for the quantitative analysis of MDI isomers.[8][9] The technique typically involves a derivatization step to convert the highly reactive isocyanates into more stable and UV-active compounds, such as ureas or urethanes.[8]

Experimental Protocol: HPLC Analysis of MDI Isomers (Urea Derivative Method)

This protocol is based on the derivatization of MDI with 1-(2-pyridyl)piperazine (B128488) (1,2-PP).

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 15-20 mg of the MDI sample into a 50 mL volumetric flask.[8]

-

Dissolve the sample in 25 mL of dry 1,2-dichloroethane.[8]

-

Add a known excess of a derivatizing agent solution, such as 1-(2-pyridyl)piperazine (1,2-PP) in a suitable solvent. The amine groups of the derivatizing agent react with the isocyanate groups of the MDI isomers to form stable urea (B33335) derivatives.

-

Allow the reaction to proceed to completion.

-

Dilute the solution to the 50 mL mark with 1,2-dichloroethane.[8]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is often employed for optimal separation of the isomeric derivatives. A typical mobile phase system could be a mixture of acetonitrile (B52724) and water with a buffer, such as ammonium (B1175870) acetate.[10]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the derivatives have strong absorbance (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of the derivatized MDI isomers with known concentrations.

-

Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each isomer.

-

Inject the prepared sample solution and determine the concentration of each isomeric derivative from its peak area using the calibration curve.

-

Calculate the percentage of each isomer in the original MDI sample.

-

The following diagram illustrates the general workflow for HPLC analysis of MDI isomers.

Caption: General workflow for HPLC analysis of MDI isomers.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and quantifying MDI isomers. Due to the low volatility and thermal instability of MDI, a derivatization step is typically required to convert the isomers into more volatile and thermally stable compounds.[11]

Experimental Protocol: GC Analysis of MDI Isomers

This protocol involves the hydrolysis of MDI to the corresponding diamines, followed by derivatization.

-

Sample Preparation and Derivatization:

-

Collect the MDI sample in an acidic absorbing solution to hydrolyze the diisocyanates to their corresponding diamines (methylenedianilines).[12]

-

Neutralize the solution with a caustic agent to free the diamines.[12]

-

Extract the diamines into an organic solvent such as toluene (B28343).[12]

-

Add a derivatizing agent, for example, heptafluorobutyric anhydride (B1165640) (HFBA), to the toluene extract.[12] The HFBA reacts with the amine groups to form stable, volatile derivatives.

-

-

Chromatographic Conditions:

-

GC System: A gas chromatograph equipped with an electron capture detector (ECD) is suitable for detecting the halogenated derivatives.[12] A mass selective detector (MSD) can also be used for more specific identification.[13]

-

Column: A capillary column with a suitable stationary phase for separating the derivatized isomers.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Temperature Program: An oven temperature program is used to achieve optimal separation of the derivatives.

-

Injector and Detector Temperatures: Maintained at a high enough temperature to ensure volatilization without degradation.

-

-

Calibration and Quantification:

-

Prepare calibration standards of the derivatized methylenedianiline isomers.

-

Construct a calibration curve by plotting the peak area against the concentration for each isomer derivative.

-

Analyze the prepared sample and quantify the isomers using the calibration curve.

-

Spectroscopic Methods: NMR and FTIR

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can also be used for the analysis of MDI isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be a direct and powerful tool for determining the isomeric ratio in pure MDI mixtures without the need for derivatization.[8] The different chemical environments of the protons in each isomer, particularly the methylene bridge protons, result in distinct signals in the NMR spectrum, allowing for their quantification.[8] However, in complex mixtures like polymeric MDI, signal overlap can make quantification challenging.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the presence of the isocyanate functional group (-NCO), which has a characteristic strong absorption band around 2250-2275 cm⁻¹.[14] While FTIR can be used to monitor the consumption of isocyanate groups during a reaction, it is generally less effective for the precise quantification of individual isomers in a mixture due to the significant overlap of their spectral features.[15] However, it can be coupled with other techniques, like HPLC, to confirm the identity of separated isomers.[8][9]

Quantitative Data Summary

The following tables summarize typical quantitative data related to MDI isomeric composition and analytical performance.

Table 1: Typical Isomeric Composition of MDI Products

| Product Type | 4,4'-MDI (%) | 2,4'-MDI (%) | 2,2'-MDI (%) | Oligomers (%) |

| Monomeric MDI | > 98 | < 2 | Trace | - |

| Polymeric MDI | 40 - 60 | 2 - 9 | < 1 | 35 - 55 |

Note: The exact composition of Polymeric MDI can vary significantly between manufacturers.[7]

Table 2: Performance Characteristics of Analytical Methods for MDI Isomer Analysis

| Analytical Method | Derivatization Required | Typical Limit of Detection | Key Advantages | Key Limitations |

| HPLC-UV | Yes (e.g., with 1,2-PP) | Low ng range | High sensitivity and reproducibility, well-established methods.[8][9] | Requires derivatization, which adds a step to the workflow. |

| GC-ECD/MS | Yes (e.g., with HFBA) | Low ng range | High sensitivity and specificity, especially with MS detection.[12][13] | Requires derivatization to improve volatility, not suitable for non-volatile components. |

| ¹H NMR | No (for pure MDI) | mg range | Direct and quantitative without derivatization for simple mixtures.[8] | Signal overlap in complex mixtures (PMDI), lower sensitivity than chromatographic methods.[8] |

| FTIR | No | % range | Fast and non-destructive, good for functional group identification.[14] | Difficult to quantify individual isomers in a mixture due to spectral overlap.[15] |

Conclusion

The precise determination of the isomeric composition of Methylene Diphenyl Diisocyanate is essential for controlling the properties and performance of polyurethane materials. High-Performance Liquid Chromatography and Gas Chromatography, typically involving a derivatization step, are the most common and reliable methods for the quantitative analysis of MDI isomers, offering high sensitivity and reproducibility. Spectroscopic techniques such as NMR and FTIR provide complementary information and can be valuable for structural confirmation and direct analysis of simpler mixtures. The choice of analytical method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide provides a foundational understanding of MDI chemistry and the analytical approaches necessary for its accurate characterization.

References

- 1. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]

- 2. Methyl Diisocyanate (MDI) - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 3. Main-Product: Methylene Diphenyl Diisocyanate [portfolio-pplus.com]

- 4. sunkaier.com [sunkaier.com]

- 5. Methylene_diphenyl_diisocyanate [bionity.com]

- 6. researchgate.net [researchgate.net]

- 7. DIPHENYLMETHANE DIISOCYANATE (MDI) [inchem.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. A gas chromatographic procedure for the determination of airborne MDI and TDI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jksoeh.org [jksoeh.org]

- 14. azom.com [azom.com]

- 15. srs.fs.usda.gov [srs.fs.usda.gov]

Spectroscopic Characterization of 4,4'-Methylene Diphenyl Diisocyanate (MDI) and its Oligomers: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4'-Methylene diphenyl diisocyanate (4,4'-MDI) is a critical building block in the synthesis of polyurethanes, widely used in various industrial and biomedical applications. The performance and properties of the final polymer are intrinsically linked to the chemical structure and purity of the MDI monomer and the distribution of its oligomeric species. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 4,4'-MDI and its oligomers, offering detailed experimental protocols and data interpretation.

Polymeric MDI (pMDI) is a complex mixture containing monomeric MDI and oligomers of varying chain lengths.[1] The precise composition of this mixture dictates its reactivity and the ultimate characteristics of the resulting polyurethane. Therefore, robust analytical methodologies are essential for quality control and research and development.

Spectroscopic Data of 4,4'-MDI

The following tables summarize the key quantitative data from various spectroscopic analyses of 4,4'-MDI.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in 4,4'-MDI. The most prominent feature is the strong absorption band of the isocyanate group (-N=C=O).

Table 1: Characteristic FTIR Absorption Bands of 4,4'-MDI

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~2270 | Asymmetric stretching of the isocyanate group (-N=C=O) | [2] |

| ~1600 | Aromatic C=C stretching | [2] |

| ~1515 | Aromatic C=C stretching | [2] |

| 2972.03 | CH stretch alkane | [3] |

| 2869.15 | CH stretch aldehyde | [3] |

| ~815 | Benzene C-H bending | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the 4,4'-MDI molecule.

Table 2: ¹H NMR Chemical Shifts for 4,4'-MDI

| Chemical Shift (ppm) | Assignment | Reference |

| Please refer to the spectrum for specific peak assignments. | Aromatic protons, Methylene bridge protons | [4] |